6-Difluoromethoxy-2-fluoronicotinic acid 6-Difluoromethoxy-2-fluoronicotinic acid
Brand Name: Vulcanchem
CAS No.: 1806336-55-9
VCID: VC2756189
InChI: InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13)
SMILES: C1=CC(=NC(=C1C(=O)O)F)OC(F)F
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol

6-Difluoromethoxy-2-fluoronicotinic acid

CAS No.: 1806336-55-9

Cat. No.: VC2756189

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

6-Difluoromethoxy-2-fluoronicotinic acid - 1806336-55-9

Specification

CAS No. 1806336-55-9
Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
IUPAC Name 6-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13)
Standard InChI Key ZGPVDOPPIHXVTO-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C(=O)O)F)OC(F)F
Canonical SMILES C1=CC(=NC(=C1C(=O)O)F)OC(F)F

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Classification

6-Difluoromethoxy-2-fluoronicotinic acid belongs to the nicotinic acid family, which are derivatives of pyridine-3-carboxylic acid. The molecular formula of this compound is C₇H₄F₃NO₃, featuring a pyridine ring with a carboxylic acid group at position 3, a difluoromethoxy group (-OCHF₂) at position 6, and a fluoro substituent at position 2. Based on similar compounds, the molecular weight is approximately 207.11 g/mol, consistent with other difluoromethoxy-fluoronicotinic acids.

Structural Significance of Fluorinated Substituents

The presence of both a difluoromethoxy group and a fluoro substituent on the pyridine ring confers unique properties to this compound. Fluorinated groups typically enhance metabolic stability, lipophilicity, and membrane permeability in pharmaceutical compounds. The difluoromethoxy group (-OCHF₂) at position 6 likely contributes to increased lipophilicity and potential hydrogen bonding capabilities, while the fluoro substituent at position 2 affects the electronic distribution within the pyridine ring.

Related Fluorinated Nicotinic Acid Compounds

Comparison with Similar Compounds

Several related fluorinated nicotinic acids have been reported in the literature and provide a basis for understanding the potential properties of 6-Difluoromethoxy-2-fluoronicotinic acid:

CompoundMolecular FormulaMolecular WeightPhysical StateMelting Point
6-Fluoronicotinic acidC₆H₄FNO₂141.1 g/molWhite solid146.1-148.9°C
2-Fluoronicotinic acidC₆H₄FNO₂141.1 g/molCrystalline solidNot specified
6-Difluoromethoxy-5-fluoronicotinic acidC₇H₄F₃NO₃207.11 g/molNot specifiedNot specified
4-Difluoromethoxy-6-fluoronicotinic acidC₇H₄F₃NO₃207.11 g/molNot specifiedNot specified
2,6-Dichloro-5-fluoronicotinic acidC₆H₂Cl₂FNO₂209.99 g/molLight yellow to beige crystalline powder152-155°C

The structural similarities between these compounds suggest that 6-Difluoromethoxy-2-fluoronicotinic acid would share certain physicochemical characteristics with them .

Structural Relationships and Isomeric Forms

The positioning of substituents on the pyridine ring significantly influences the compound's properties. 6-Difluoromethoxy-2-fluoronicotinic acid differs from its isomers like 6-Difluoromethoxy-5-fluoronicotinic acid and 4-Difluoromethoxy-6-fluoronicotinic acid in the positioning of the fluoro substituent, which affects electron distribution, acidity of the carboxylic group, and potential interaction with biological targets.

Applications and Research Significance

Use in Organic Synthesis

Related fluorinated nicotinic acids serve as valuable building blocks in the synthesis of more complex molecules. For example, 2,6-Dichloro-5-fluoronicotinic acid is used in the preparation of self-assembled monolayer (SAM) compounds . Similarly, 6-Difluoromethoxy-2-fluoronicotinic acid could serve as an important intermediate in the synthesis of pharmaceutically active compounds or materials with specialized properties.

Specific Applications Based on Related Compounds

Some fluorinated nicotinic acids have been reported to modulate protein-protein interactions, particularly in studies of amyloid assembly mechanisms. 2,6-Dichloro-5-fluoronicotinic acid, for instance, is described as "a useful reagent for the modulation of protein-protein interactions to learn about the mechanisms in amyloid assembly" . This suggests potential applications for 6-Difluoromethoxy-2-fluoronicotinic acid in biochemical research and drug development targeting protein aggregation diseases.

Current Research Status and Future Directions

Gaps in Current Knowledge

Based on the available search results, there appears to be limited published research specifically on 6-Difluoromethoxy-2-fluoronicotinic acid. This presents opportunities for further investigation into its synthesis, physicochemical properties, and potential applications.

Emerging Trends in Fluorinated Heterocycles

The increasing interest in fluorinated heterocycles in pharmaceutical research suggests that compounds like 6-Difluoromethoxy-2-fluoronicotinic acid may gain importance in the coming years. The unique combination of difluoromethoxy and fluoro substituents on the nicotinic acid scaffold represents an interesting structural motif for exploration in drug discovery efforts focused on enhancing drug-like properties.

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